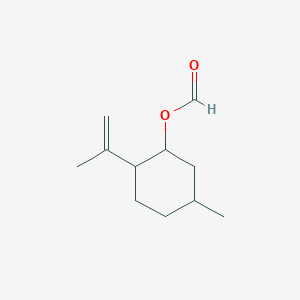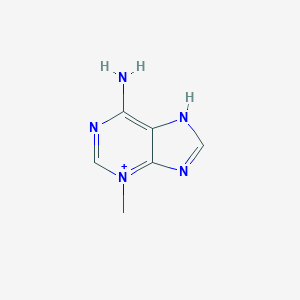
3-methyl-7H-purin-3-ium-6-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-methyl-7H-purin-3-ium-6-amine, also known as MPA, is a purine derivative that has gained significant attention in scientific research for its potential therapeutic applications. It is a positively charged organic molecule that has been synthesized through various methods and has shown promising results in biochemical and physiological studies.
Wirkmechanismus
The mechanism of action of 3-methyl-7H-purin-3-ium-6-amine is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. For example, 3-methyl-7H-purin-3-ium-6-amine has been shown to inhibit the activity of xanthine oxidase, an enzyme involved in the production of reactive oxygen species. Additionally, 3-methyl-7H-purin-3-ium-6-amine has been shown to inhibit the activation of nuclear factor kappa B, a transcription factor that regulates the expression of pro-inflammatory cytokines.
Biochemische Und Physiologische Effekte
3-methyl-7H-purin-3-ium-6-amine has been shown to have various biochemical and physiological effects, including the inhibition of viral replication, induction of apoptosis in cancer cells, and reduction of pro-inflammatory cytokine production. Additionally, 3-methyl-7H-purin-3-ium-6-amine has been shown to have antioxidant properties and can scavenge reactive oxygen species.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-methyl-7H-purin-3-ium-6-amine in lab experiments is its ability to inhibit viral replication, making it a useful tool for studying viral infections. Additionally, 3-methyl-7H-purin-3-ium-6-amine has been shown to have anticancer and anti-inflammatory properties, making it a potential therapeutic agent for these conditions. However, one limitation of using 3-methyl-7H-purin-3-ium-6-amine in lab experiments is its relatively low solubility in water, which can make it difficult to work with.
Zukünftige Richtungen
There are several future directions for research on 3-methyl-7H-purin-3-ium-6-amine, including further studies on its mechanism of action and potential therapeutic applications. Additionally, there is a need for more studies on the pharmacokinetics and pharmacodynamics of 3-methyl-7H-purin-3-ium-6-amine, as well as studies on its safety and toxicity. Furthermore, there is a need for the development of more efficient synthesis methods for 3-methyl-7H-purin-3-ium-6-amine and its derivatives.
Synthesemethoden
3-methyl-7H-purin-3-ium-6-amine can be synthesized through several methods, including the reaction of 3-methylxanthine with hydroxylamine hydrochloride and sodium bicarbonate in a mixture of water and methanol. The resulting product is then purified through recrystallization and characterized using various spectroscopic techniques.
Wissenschaftliche Forschungsanwendungen
3-methyl-7H-purin-3-ium-6-amine has been extensively studied for its potential therapeutic applications, including its use as an antiviral, anticancer, and anti-inflammatory agent. In vitro studies have shown that 3-methyl-7H-purin-3-ium-6-amine can inhibit the replication of various viruses, including herpes simplex virus type 1 and type 2, human cytomegalovirus, and human immunodeficiency virus. Additionally, 3-methyl-7H-purin-3-ium-6-amine has been shown to induce apoptosis in cancer cells and inhibit the growth of tumors in animal models. Furthermore, 3-methyl-7H-purin-3-ium-6-amine has demonstrated anti-inflammatory properties by reducing the production of pro-inflammatory cytokines in vitro.
Eigenschaften
CAS-Nummer |
11035-03-3 |
|---|---|
Produktname |
3-methyl-7H-purin-3-ium-6-amine |
Molekularformel |
C6H8N5+ |
Molekulargewicht |
150.16 g/mol |
IUPAC-Name |
3-methyl-7H-purin-3-ium-6-amine |
InChI |
InChI=1S/C6H7N5/c1-11-3-10-5(7)4-6(11)9-2-8-4/h2-3H,1H3,(H2,7,8,9)/p+1 |
InChI-Schlüssel |
YLIQVEPMZVVUEK-UHFFFAOYSA-O |
SMILES |
C[N+]1=C2C(=C(N=C1)N)NC=N2 |
Kanonische SMILES |
C[N+]1=C2C(=C(N=C1)N)NC=N2 |
Synonyme |
Rumalon |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



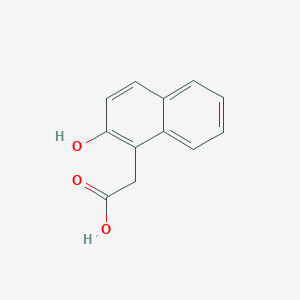
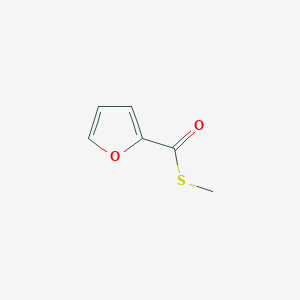
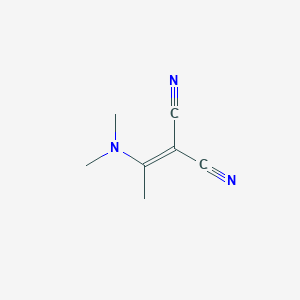
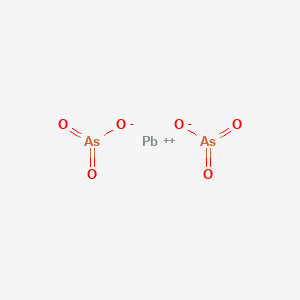
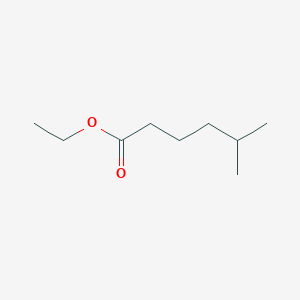

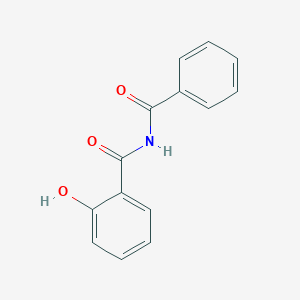
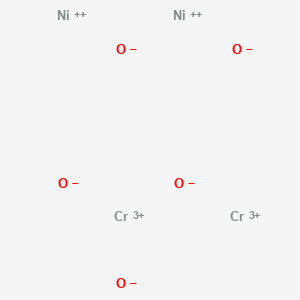
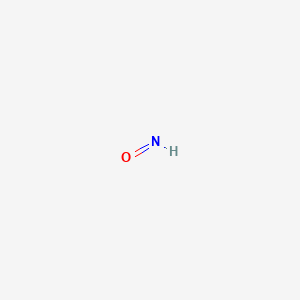
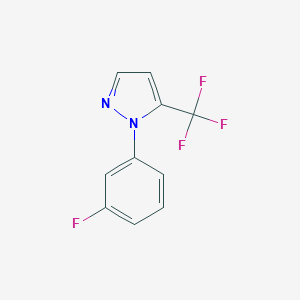
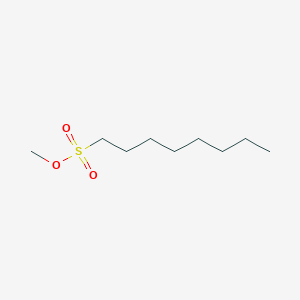
![6,7,8,9-Tetrahydro-5H-benzo[7]annulen-5-amine hydrochloride](/img/structure/B88962.png)
